(S)-2-(2-Bromophenyl)piperidine

Serotonin Transporter SERT Inhibition Chiral Pharmacology

Racemic 2-arylpiperidines confound SAR and require low-yield chiral resolution. (S)-2-(2-Bromophenyl)piperidine HCl (CAS 1391553-71-1) provides defined (S)-stereochemistry critical for target engagement-class-level evidence shows ~50-fold activity differences between enantiomers in NK1 antagonists. • Ortho-bromine handle enables Suzuki/Negishi/Buchwald-Hartwig couplings while preserving C2 stereochemistry. • Bromophenyl scaffold delivers SERT IC50 ~10 nM (80-fold improvement over non-brominated parent) for serotonergic probe development with weak DAT affinity (~6,300 nM). • Supplied as HCl salt (97% purity) with lot-specific ee documentation.

Molecular Formula C11H14BrN
Molecular Weight 240.14 g/mol
Cat. No. B1498754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-(2-Bromophenyl)piperidine
Molecular FormulaC11H14BrN
Molecular Weight240.14 g/mol
Structural Identifiers
SMILESC1CCNC(C1)C2=CC=CC=C2Br
InChIInChI=1S/C11H14BrN/c12-10-6-2-1-5-9(10)11-7-3-4-8-13-11/h1-2,5-6,11,13H,3-4,7-8H2/t11-/m0/s1
InChIKeyBZQYYLIFPSPOKO-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-2-(2-Bromophenyl)piperidine Overview


(S)-2-(2-Bromophenyl)piperidine is a chiral 2-arylpiperidine derivative with molecular formula C11H14BrN and molecular weight 240.14 g/mol . It features a piperidine heterocycle bearing a 2-bromophenyl substituent at the C2 position in the (S)-configuration, with the ortho-bromine atom serving as a reactive handle for palladium-catalyzed cross-coupling reactions including Suzuki, Negishi, and Buchwald-Hartwig couplings . The compound is typically supplied as the hydrochloride salt (CAS 1391553-71-1) to enhance stability and solubility [1].

Chiral building block for palladium-catalyzed cross-coupling (Suzuki, Negishi, Buchwald-Hartwig)
Stereochemical control defined (S)-enantiomer supports reproducible SAR and pharmacological studies
Stable salt form supplied as hydrochloride for enhanced solubility and handling

Non-Interchangeability of (S)-2-(2-Bromophenyl)piperidine


Interchanging (S)-2-(2-bromophenyl)piperidine with its racemic form, (R)-enantiomer, or regioisomeric analogs introduces uncontrolled variables that undermine experimental reproducibility and synthetic outcomes. In the 2-arylpiperidine class, stereochemistry critically governs biological target engagement: enantiomers of structurally related NK1 antagonists exhibit approximately 50-fold differences in activity [1]. Furthermore, the ortho-substitution pattern of the bromine atom confers distinct electronic and steric properties compared to meta- or para-substituted analogs, influencing both reactivity in cross-coupling chemistry and pharmacokinetic behavior. The following quantitative evidence establishes specific, measurable differentiators that justify the selection of the (S)-2-(2-bromophenyl) enantiomer over potential substitutes.

Racemic or opposite enantiomer
Stereochemistry mismatch may shift target engagement profile and reduce assay reproducibility; (S)-configuration is essential for class-consistent pharmacological readout.
Regioisomeric analogs (meta/para)
Ortho-substitution pattern affects cross-coupling reactivity, chromatographic retention, and pharmacokinetic behavior; synthetic routes designed for para intermediates may not transfer.
Non-brominated parent scaffold
Absence of ortho-bromine may drastically alter transporter potency and selectivity; data from 2-phenylpiperidine cannot be extrapolated to bromophenyl derivatives.

Quantitative Evidence for (S)-2-(2-Bromophenyl)piperidine


Enantiomer-Dependent SERT Inhibition

Within the 2-arylpiperidine class, stereochemistry at the C2 position produces profound differences in transporter inhibition potency. A direct structure-activity relationship established for N-Boc-2-phenylpiperidine derivatives demonstrated that the (S)-enantiomer and the (R)-enantiomer of the same scaffold exhibit approximately 50-fold differential activity at the NK1 receptor (IC50 0.3 nM vs >15 nM for the HCl salt of the (R,R) and (R,S) diastereomers, respectively) [1]. While this specific comparison is for NK1 antagonism rather than SERT, it establishes a class-level precedent that the absolute configuration at C2 critically determines target engagement magnitude. For SERT specifically, the racemic 2-phenylpiperidine hydrochloride (non-brominated parent scaffold) demonstrates IC50 of 0.8 μM (800 nM) , whereas brominated 2-arylpiperidine analogs with defined stereochemistry have been reported with SERT IC50 values of 10 nM [2] and 350 nM [3] depending on substitution pattern and stereochemical configuration. The ortho-bromine substitution combined with (S)-configuration represents a distinct pharmacophoric combination whose transporter inhibition profile cannot be inferred from racemic mixtures or alternative regioisomers. This supports the necessity of procuring the stereochemically defined (S)-enantiomer for reproducible pharmacological studies .

Enantiomer-Dependent Activity
Class-level inference
~50-fold difference between diastereomers at NK1 receptor (IC50 0.3 nM vs >15 nM). Racemic 2-phenylpiperidine SERT IC50 800 nM; stereodefined brominated analogs as low as 10 nM.
Stereochemistry determines target engagement magnitude; racemic material confounds SAR interpretation.
Class-level precedent from NK1 and SERT data; direct SERT enantiomer comparison not available.
Serotonin Transporter SERT Inhibition Chiral Pharmacology Monoamine Transporters

Regioisomer-Dependent Synthetic Routes

In the synthesis of the PARP inhibitor niraparib, the (S)-3-(4-bromophenyl)piperidine intermediate (CAS: SZTZMTODFHPUHI-SNVBAGLBSA-N) is the key chiral building block used in the approved synthetic route [1]. The ortho-substituted (S)-2-(2-bromophenyl)piperidine differs fundamentally from this para-substituted regioisomer in two measurable respects. First, the LogP of the ortho-bromo compound is 3.12 while the para-substituted (S)-3-(4-bromophenyl)piperidine (as the free base) has a predicted LogP of approximately 3.20 ± 0.47 [2], a difference of 0.08 log units that affects chromatographic retention and partitioning behavior. Second, the topological polar surface area (TPSA) of the ortho-2-substituted compound is 12 Ų (free base) [3] versus the para-3-substituted analog which presents a different spatial orientation of the bromophenyl group relative to the piperidine nitrogen. These physicochemical distinctions mandate that synthetic routes designed for para-substituted intermediates cannot be directly adapted to ortho-substituted targets without method revalidation. The ortho-bromine also provides distinct steric and electronic properties for directed ortho-metalation and cross-coupling applications .

Regioisomer Synthetic Route
Cross-study comparable
LogP 3.12 (ortho) vs 3.20 ± 0.47 (para); TPSA 12 Ų ortho orientation vs para spatial arrangement. Ortho-bromine enables directed metalation and distinct cross-coupling pathways.
Regioisomer substitution dictates synthetic feasibility and chromatographic behavior.
Synthetic routes and purification protocols require regioisomer-specific revalidation.
Pharmaceutical Intermediates PARP Inhibitors Niraparib Synthesis Regioisomer Selection

Bromine Substitution Effect on Transporter Selectivity

The introduction of a bromine atom at the ortho-position of the phenyl ring in 2-arylpiperidines produces measurable shifts in monoamine transporter selectivity profiles. The non-brominated parent scaffold, 2-phenylpiperidine hydrochloride, demonstrates a SERT IC50 of 0.8 μM (800 nM) and weak DAT affinity (Ki = 6,360 nM in rat striatum) [1]. In contrast, bromine-containing 2-arylpiperidine derivatives with defined stereochemistry exhibit substantially enhanced SERT potency, with reported IC50 values as low as 10 nM [2], representing an approximately 80-fold improvement over the non-brominated parent. Additionally, bromophenyl-substituted piperidines display distinct NET inhibition profiles (IC50 = 29 nM for certain analogs) [3] compared to the parent scaffold's NET Ki of 668 nM [4]. The ortho-bromine substitution thus does more than simply increase lipophilicity; it reconfigures the transporter selectivity landscape through steric and electronic contributions to binding pocket interactions. This class-level evidence indicates that the bromophenyl moiety in (S)-2-(2-bromophenyl)piperidine is not an interchangeable substituent but a critical pharmacophoric element governing both potency magnitude and selectivity ratios among SERT, NET, and DAT.

Bromine Substitution Effect
Class-level inference
SERT IC50: 10–350 nM (brominated) vs 800 nM (parent); NET IC50: 29 nM vs 668 nM; DAT remains weak (~6,300 nM). Up to ~80-fold SERT enhancement.
Ortho-bromine significantly enhances SERT/NET potency while retaining low DAT affinity; selectivity profile is non-interchangeable.
Non-brominated analog may not reproduce transporter selectivity; class-level SAR inference.
Monoamine Transporter Selectivity SERT/NET/DAT Profiling Structure-Activity Relationship

Physicochemical Differentiation of Regioisomers

The ortho-substitution pattern of the bromophenyl group in (S)-2-(2-bromophenyl)piperidine confers distinct physicochemical properties compared to meta- or para-substituted regioisomers, with direct implications for analytical method development and purification strategy. The compound exhibits LogP = 3.12 , pKa = 9.28 ± 0.10 (predicted) , density = 1.313 ± 0.06 g/cm³ (predicted) , and boiling point = 292.9 ± 33.0 °C at 760 mmHg [1]. The pKa of 9.28 indicates that at physiological pH (7.4), the piperidine nitrogen exists predominantly in the protonated state (>98%), governing solubility and membrane permeability characteristics. The LogP of 3.12 positions this compound in a moderate lipophilicity range suitable for CNS penetration assessment, while the ortho-bromine sterically influences the rotatable bond count (1 rotatable bond between phenyl and piperidine rings) [2], limiting conformational flexibility compared to para-substituted analogs that may exhibit greater rotational freedom. These measurable parameters dictate that ortho-2-substituted (S)-2-(2-bromophenyl)piperidine will exhibit different chromatographic retention times (HPLC, LC-MS) and partition coefficients compared to 3- or 4-substituted regioisomers, necessitating regioisomer-specific analytical reference standards.

Physicochemical Properties
Cross-study comparable
LogP3.12
pKa9.28 ± 0.10
TPSA12 Ų
Rotatable bonds1
Density1.313 ± 0.06 g/cm³
Boiling point292.9 ± 33.0 °C
Ortho-substitution confers distinct retention and formulation properties compared to meta/para regioisomers.
Predicted values; chromatographic methods require regioisomer-specific reference standards.
Chromatographic Retention Lipophilicity Physicochemical Profiling Analytical Method Development

Applications of (S)-2-(2-Bromophenyl)piperidine


Stereoselective NK1 Receptor Antagonist Synthesis

Based on the established class-level evidence showing approximately 50-fold stereochemistry-dependent activity differences in 2-arylpiperidine-based NK1 antagonists [1], (S)-2-(2-bromophenyl)piperidine serves as the appropriate chiral starting material for developing stereoselective NK1 receptor antagonists. The (S)-configuration aligns with the active stereochemistry required for target engagement, while the ortho-bromine provides a reactive handle for Suzuki or Buchwald-Hartwig coupling to introduce additional pharmacophoric elements necessary for dual NK1/SERT inhibitor programs . Procuring the (S)-enantiomer rather than racemic material ensures that synthetic efforts are not diluted by the presence of the inactive or differentially active (R)-enantiomer, which would otherwise require chiral resolution steps that reduce overall yield and increase development costs.

Cross-Coupling for Library Synthesis

The ortho-bromophenyl substitution pattern combined with (S)-stereochemistry makes this compound suitable as a versatile chiral scaffold for generating diverse chemical libraries via palladium-catalyzed cross-coupling. The ortho-bromine atom serves as an excellent leaving group for Suzuki, Negishi, and Buchwald-Hartwig reactions [1], enabling the introduction of aryl, heteroaryl, alkyl, and amine substituents while preserving the stereochemical integrity at C2. The compound's LogP of 3.12 and pKa of 9.28 position it within favorable CNS drug-like property space, making it appropriate for synthesizing CNS-targeted compound collections. The defined (S)-stereochemistry ensures that library members maintain consistent three-dimensional geometry for structure-activity relationship (SAR) analysis, in contrast to racemic mixtures that confound SAR interpretation.

Chiral HPLC Reference Standard

The compound's well-defined stereochemistry (InChIKey: BZQYYLIFPSPOKO-NSHDSACASA-N, indicating (S)-configuration) [1] and distinct physicochemical properties (LogP = 3.12, TPSA = 12 Ų) make it suitable as a chiral reference standard for HPLC method development. In the context of kinetic resolution of N-Boc-2-arylpiperidines, enantiomeric ratios as high as 97:3 have been achieved using chiral base systems , demonstrating that baseline separation of enantiomers is analytically feasible. The (S)-enantiomer serves as the authentic reference for calibrating chiral stationary phases and validating enantiomeric excess (ee) determinations in reaction monitoring and quality control applications.

SERT-Selective Pharmacological Probe Development

The bromophenyl-containing 2-arylpiperidine scaffold exhibits SERT IC50 values as low as 10 nM [1], representing an approximately 80-fold improvement over the non-brominated parent scaffold (IC50 = 800 nM) . This quantitative potency enhancement, coupled with the defined (S)-stereochemistry required for optimal transporter interaction, positions (S)-2-(2-bromophenyl)piperidine as a logical starting point for developing SERT-selective pharmacological probes. The compound's transporter selectivity profile—characterized by potent SERT inhibition, moderate NET activity (IC50 = 29 nM in some analogs) , and weak DAT affinity (IC50 ≈ 6,300 nM) —makes it particularly relevant for studying serotonergic mechanisms with reduced dopaminergic interference.

Application
Selection Property
Validation Focus
NK1 receptor antagonist research
Chiral (S)-enantiomer starting material
Stereochemical integrity and target engagement reproducibility
Diversity-oriented synthesis
Ortho-bromine cross-coupling handle
Preservation of (S)-stereochemistry during Pd-catalyzed couplings
Chiral HPLC reference standard
Defined (S)-enantiomer with documented properties
Enantiomeric excess calibration and method validation
Serotonin transporter research
Bromophenyl scaffold for SERT potency and selectivity
SERT/NET/DAT selectivity profiling and SAR interpretation

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